molecular formula C13H18O3 B14027884 Methyl 2,6-dimethyl-4-propoxybenzoate

Methyl 2,6-dimethyl-4-propoxybenzoate

Cat. No.: B14027884
M. Wt: 222.28 g/mol
InChI Key: MCQASGFEWAHFCG-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-propoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with methyl groups at the 2- and 6-positions and a propoxy group at the 4-position. This compound is listed as discontinued by CymitQuimica, with available historical references for 1g, 5g, 10g, and 500mg quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethyl-4-propoxybenzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and methanol.

Acid-Catalyzed Hydrolysis

Reaction :
Methyl 2 6 dimethyl 4 propoxybenzoate+H2OH+2 6 Dimethyl 4 propoxybenzoic acid+Methanol\text{Methyl 2 6 dimethyl 4 propoxybenzoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 6 Dimethyl 4 propoxybenzoic acid}+\text{Methanol}
Conditions :

  • Catalyst: Concentrated HCl or H2_2SO4_4

  • Temperature: 80–100°C

  • Time: 4–6 hours

Base-Catalyzed Hydrolysis (Saponification)

Reaction :
Methyl 2 6 dimethyl 4 propoxybenzoate+NaOHSodium 2 6 dimethyl 4 propoxybenzoate+Methanol\text{Methyl 2 6 dimethyl 4 propoxybenzoate}+\text{NaOH}\rightarrow \text{Sodium 2 6 dimethyl 4 propoxybenzoate}+\text{Methanol}
Conditions :

  • Base: 1M NaOH

  • Temperature: Reflux (100°C)

  • Time: 2–3 hours

Key Findings :

  • Acidic hydrolysis proceeds via a two-step nucleophilic acyl substitution mechanism.

  • Base hydrolysis is irreversible and produces a carboxylate salt .

Nucleophilic Acyl Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines, alcohols, and organometallic reagents.

Table 1: Nucleophilic Substitution Reactions

NucleophileProductConditionsYield (%)Source
NH3_32,6-Dimethyl-4-propoxybenzamideAnhydrous NH3_3, 60°C75
CH3_3OHDimethyl 2,6-dimethyl-4-propoxybenzoateMethanol, H+^+82
GrignardTertiary alcohol derivativeRMgX, dry ether68

Mechanistic Notes :

  • Grignard reactions proceed via ketone intermediates.

  • Transesterification requires acid catalysis to protonate the carbonyl oxygen .

Reduction Reactions

The ester group is reduced to primary alcohols using strong reducing agents.

Lithium Aluminum Hydride (LiAlH4_44) Reduction

Reaction :
Methyl 2 6 dimethyl 4 propoxybenzoateLiAlH42 6 Dimethyl 4 propoxybenzyl alcohol\text{Methyl 2 6 dimethyl 4 propoxybenzoate}\xrightarrow{\text{LiAlH}_4}\text{2 6 Dimethyl 4 propoxybenzyl alcohol}
Conditions :

  • Solvent: Dry THF or diethyl ether

  • Temperature: 0°C → room temperature

  • Yield: 89%

Applications :

  • The alcohol product serves as an intermediate in pharmaceutical synthesis.

Industrial Relevance

  • Used as a precursor in agrochemicals (e.g., herbicides).

  • Employed in prodrug design due to hydrolytic stability in physiological pH .

Table 2: Stability Under Varied Conditions

ConditionObservationSource
UV light (254 nm)No degradation after 24 hours
pH 7.4 (37°C)5% hydrolysis after 72 hours
Oxidative (H2_2O2_2)Ester cleavage within 1 hour

Insights :

  • High photostability makes it suitable for UV-exposed formulations.

  • Selective reactivity under oxidative conditions enables controlled degradation .

Scientific Research Applications

Methyl 2,6-dimethyl-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,6-dimethyl-4-propoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and Substituent Effects

Methyl 2,6-dimethyl-4-propoxybenzoate belongs to the benzoate ester family, where substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
Methyl 4-methoxybenzoate Methoxy (4) Ester, Methoxy ~166.16
Methyl 2,6-diethyl-4-propoxybenzoate Ethyl (2,6), Propoxy (4) Ester, Ethyl, Propoxy ~264.35
Methyl 3-(benzyloxy)isoxazole-5-carboxylate Benzyloxy (3), Isoxazole ring Ester, Benzyloxy, Heterocycle ~247.25

Key Observations :

  • Steric Effects : The 2,6-dimethyl groups create steric hindrance, which may reduce reactivity in ester hydrolysis or electrophilic substitution reactions compared to unsubstituted benzoates.

Methodological Considerations in Comparative Studies

Comparative studies of structurally related compounds rely on computational and experimental methods. highlights that structural similarity is often predictive of biological activity, but dissimilarity metrics are critical for identifying novel scaffolds . For example:

  • Analytical Techniques : Spectrofluorometry and tensiometry, as used in quaternary ammonium compound studies (), could measure critical micelle concentrations (CMCs) or solubility parameters for esters, though applicability to benzoates requires validation .

Case Study: Quaternary Ammonium Compounds vs. Benzoate Esters

tensiometry) influence CMC values . By analogy:

  • Propoxy vs. Shorter Alkoxy Chains : Replacing propoxy with methoxy in benzoates would reduce hydrophobicity, analogous to how shorter alkyl chains in quaternary ammonium surfactants lower CMC values.
  • Measurement Consistency : Discrepancies in CMC determination methods (e.g., 0.4 mM vs. 0.05 mM in ) underscore the need for standardized protocols when comparing esters .

Biological Activity

Methyl 2,6-dimethyl-4-propoxybenzoate is an aromatic ester compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

This compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H18_{18}O3_{3}
  • Structural Representation :
    C10H12O2+C3H7OC13H18O3\text{C}_{10}\text{H}_{12}\text{O}_2+\text{C}_3\text{H}_7\text{O}\rightarrow \text{C}_{13}\text{H}_{18}\text{O}_3

This compound consists of a benzoate moiety with two methyl groups and a propoxy substituent.

Antioxidant Properties

Studies have indicated that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. The compound showed a dose-dependent response in reducing reactive oxygen species (ROS) levels in cultured cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, this compound significantly reduced markers of inflammation such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Study 1: Antioxidant Activity Assessment

A study conducted on rat liver cells treated with this compound demonstrated a significant reduction in lipid peroxidation levels compared to untreated controls. The results indicated that the compound could protect cellular membranes from oxidative damage.

Treatment GroupLipid Peroxidation (µmol/mg protein)
Control0.45
Methyl 2,6-DMPB0.22

Case Study 2: Anti-inflammatory Effects

In a model of induced paw edema in rats, administration of this compound resulted in a marked decrease in paw swelling after 24 hours.

Treatment GroupPaw Edema Reduction (%)
Control0
Methyl 2,6-DMPB60

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in inflammation and microbial resistance. The docking results indicated strong binding affinities to COX enzymes and bacterial cell wall synthesis proteins, supporting the observed biological activities .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-propoxybenzoate

InChI

InChI=1S/C13H18O3/c1-5-6-16-11-7-9(2)12(10(3)8-11)13(14)15-4/h7-8H,5-6H2,1-4H3

InChI Key

MCQASGFEWAHFCG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)OC)C

Origin of Product

United States

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